5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide
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Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide is an aromatic ether with the molecular formula C15H11ClN2O3S and a molecular weight of 334.8 g/mol . This compound is notable for its unique structure, which includes a chlorophenoxy group, a thiazolyl group, and a furan ring. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 2-thiazolylamine and 2-furancarboxylic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the chlorophenoxy and thiazolyl groups.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The thiazolyl group is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique combination of a chlorophenoxy group, a thiazolyl group, and a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-3-1-2-4-12(11)20-9-10-5-6-13(21-10)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
MXJRBSHPGJZFBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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